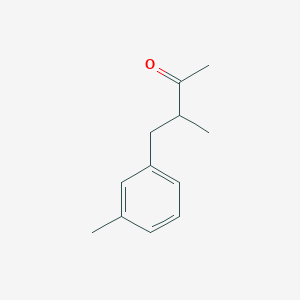
3-(3-Methylbenzyl)-butanone
Cat. No. B8318472
M. Wt: 176.25 g/mol
InChI Key: BERBTJKDGIXYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04968668
Procedure details


A solution of 1 mol of 3-(3-methylbenzyl)-butanone (86% pure) in 300 ml of isopropanol was added drop-wise in the course of 5 hours to 100 g of aluminum triisopropylate heated to boiling with 300 ml of isopropanol, while a mixture of acetone and isopropanol distilled off slowly through a 50-cm long packed column. After reacting for 8 hours, the distillate no longer contained any acetone. The residual isopropanol was then distilled off and 300 ml of toluene, 300 g of ice and 300 g of conc. hydrochloric acid were added to the residue. The layers were separated, the aqueous phase was extracted with 300 ml of toluene, and the combined organic phases were extracted by shaking with a little water, concentrated and distilled through a Vigreux column at 0.2 mbar. A mixture of 1-(3-methylphenyl)-2-methylbutan3-ol isomers was obtained in 85% yield from 78°-80° C.

Name
aluminum triisopropylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[CH2:5][CH:6]([CH3:10])[C:7](=[O:9])[CH3:8].CC([O-])C.CC([O-])C.CC([O-])C.[Al+3].CC(C)=O>C(O)(C)C>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:5][CH:6]([CH3:10])[CH:7]([OH:9])[CH3:8])[CH:11]=[CH:12][CH:13]=1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(CC(C(C)=O)C)C=CC1
|
|
Name
|
aluminum triisopropylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by shaking with a little water
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled off slowly through a 50-cm long packed column
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residual isopropanol was then distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
300 ml of toluene, 300 g of ice and 300 g of conc. hydrochloric acid were added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with 300 ml of toluene
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the combined organic phases were extracted
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled through a Vigreux column at 0.2 mbar
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 1-(3-methylphenyl)-2-methylbutan3-ol isomers
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained in 85% yield from 78°-80° C.
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C=C(C=CC1)CC(C(C)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
